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For Immediate Release

This guide provides a detailed comparison of the efficacy of zanidatamab, a novel bispecific
antibody, with established standard-of-care therapies for HER2-positive biliary tract cancer,
gastroesophageal adenocarcinoma, and second-line breast cancer. The content is intended for
researchers, scientists, and drug development professionals, offering a comprehensive
overview supported by clinical trial data.

Efficacy and Safety Profile of Zanidatamab

Zanidatamab is a bispecific antibody that simultaneously binds to two distinct epitopes on the
HER2 receptor, leading to enhanced inhibition of HER2 signaling, receptor clustering,
internalization, and degradation. This uniqgue mechanism of action has demonstrated promising
anti-tumor activity in various HER2-expressing solid tumors.[1][2]

Biliary Tract Cancer (BTC)

In the pivotal HERIZON-BTC-01 phase 2b trial, zanidatamab was evaluated in patients with
previously treated, unresectable, locally advanced, or metastatic HER2-positive BTC.[3][4][5]
The trial demonstrated a confirmed objective response rate (CORR) of 41.3% and a median
duration of response (DoR) of 14.9 months.[3] The median overall survival (OS) was 15.5
months.[3][4]

Gastroesophageal Adenocarcinoma (GEA)
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For first-line treatment of HER2-positive metastatic GEA, a phase 2 study of zanidatamab in
combination with chemotherapy showed a confirmed objective response rate of 79% and a
disease control rate of 92%. The 18-month overall survival rate was 84%.

Breast Cancer

While zanidatamab is still under investigation for breast cancer, the landscape of second-line
HERZ2-positive breast cancer is dominated by antibody-drug conjugates (ADCS).

Comparative Efficacy Data

The following tables summarize the key efficacy data from pivotal clinical trials of zanidatamab
and standard-of-care drugs in their respective indications.

Table 1: HER2-Positive Biliary Tract Cancer (Previously Treated)
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Table 2: First-Line HER2-Positive Gastroesophageal Adenocarcinoma
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Table 3: Second-Line HER2-Positive Breast Cancer
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Experimental Protocols
HERIZON-BTC-01 (Zanidatamab in BTC)

o Study Design: A multicenter, open-label, single-arm, phase 2b study.

o Patient Population: Patients with HER2-amplified, unresectable, locally advanced, or
metastatic BTC who had progressed on prior gemcitabine-containing therapy. Patients were
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enrolled into cohorts based on HER2 immunohistochemistry (IHC) score (Cohort 1: IHC 2+
or 3+; Cohort 2: IHC 0 or 1+).

« Intervention: Zanidatamab 20 mg/kg administered intravenously every 2 weeks.

e Primary Endpoint: Confirmed objective response rate (CORR) in Cohort 1, as assessed by
independent central review.

ToGA (Trastuzumab in GEA)

o Study Design: An open-label, international, phase 3, randomized controlled trial.[11]

o Patient Population: Patients with HER2-positive advanced gastric or gastro-oesophageal
junction cancer.

« Intervention: Patients were randomized to receive either a chemotherapy regimen
(capecitabine plus cisplatin or 5-fluorouracil plus cisplatin) alone or in combination with
intravenous trastuzumab.[12]

e Primary Endpoint: Overall survival.[12][13]

EMILIA (T-DM1 in Breast Cancer)

o Study Design: A phase lll, randomized, multicenter, international, open-label clinical trial.[14]

» Patient Population: Patients with HER2-positive, unresectable locally advanced or metastatic
breast cancer previously treated with trastuzumab and a taxane.[9][14]

« Intervention: Patients were randomized to receive either T-DM1 or lapatinib plus
capecitabine.[9][15]

e Primary Endpoints: Progression-free survival (as assessed by independent review), overall
survival, and safety.[9]

DESTINY-Breast03 (Enhertu in Breast Cancer)

o Study Design: A global, head-to-head, randomized, open-label, registrational Phase Il trial.
[16]
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» Patient Population: Patients with HER2-positive unresectable and/or metastatic breast
cancer previously treated with trastuzumab and a taxane.[16]

« Intervention: Patients were randomized to receive either Enhertu or T-DM1.[17]

e Primary Endpoint: Progression-free survival based on blinded independent central review.
[16]

Mechanism of Action: Zanidatamab

The following diagram illustrates the proposed mechanism of action of zanidatamab,
highlighting its unique bispecific binding to the HER2 receptor.
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Caption: Zanidatamab's bispecific binding to HER2 domains ECD2 and ECDA4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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